molecular formula C21H26N2O5 · HCl B613077 (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride CAS No. 28252-55-3

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride

Cat. No.: B613077
CAS No.: 28252-55-3
M. Wt: 422.91
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Description

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes amino, methoxyphenyl, and oxopentanoate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride typically involves multiple steps:

    Formation of the Amino Group:

    Attachment of Methoxyphenyl Groups: The bis(4-methoxyphenyl)methyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Formation of the Oxopentanoate Group: This step may involve esterification or other carbonyl chemistry techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the oxopentanoate moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Possible use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate: Without the hydrochloride salt.

    ®-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride: The enantiomer of the compound.

    Other amino acid derivatives: Compounds with similar amino and oxopentanoate groups.

Uniqueness

The uniqueness of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride lies in its specific stereochemistry and the presence of the bis(4-methoxyphenyl)methyl group, which may confer unique biological or chemical properties.

Biological Activity

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride, known for its complex structure, is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate; hydrochloride
  • Molecular Formula : C21H27ClN2O5
  • Molecular Weight : 422.90 g/mol
  • CAS Number : 28252-55-3

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential interactions with enzymes that regulate metabolic pathways.
  • Receptor Modulation : Binding to specific receptors, influencing signal transduction pathways.
  • Protein Interaction : Modulating the activity of proteins involved in cell signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that derivatives of compounds similar to this compound can induce apoptosis in cancer cells. For example, a related compound demonstrated significant apoptosis induction in breast cancer cell lines when tested at varying concentrations .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties, possibly through inhibition of bacterial growth or disruption of biofilm formation. The presence of methoxyphenyl groups may enhance lipophilicity, aiding in membrane penetration .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neural tissues.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A recent study evaluated the effects of a similar compound on human breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent increase in apoptosis as measured by caspase activation assays, suggesting that the compound could serve as a lead for developing novel anticancer therapies .
  • Antimicrobial Screening :
    • Research involving several analogs revealed that compounds with similar methoxyphenyl substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use as antimicrobial agents .
  • Neuroprotection Study :
    • A study assessed the neuroprotective effects of structurally related compounds on neuronal cell cultures subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting therapeutic potential for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition, Receptor modulation
(S)-Methyl 2-amino-5-(diphenylmethyl)amino)-5-oxopentanoateModerate anticancerApoptosis induction
Other amino acid derivativesVariableDepends on structural modifications

Properties

IUPAC Name

methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSABRSNHTWDF-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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